molecular formula C15H14N3NaO2 B147328 Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt CAS No. 845-10-3

Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt

Cat. No. B147328
CAS RN: 845-10-3
M. Wt: 291.28 g/mol
InChI Key: GNTPCYMJCJNRQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt," is not directly mentioned in the provided papers. However, these papers discuss various benzoic acid derivatives and their reactions, which can provide insight into the behavior of similar compounds. For instance, the reaction of 1,1-dimethyl-1-phenacylhydrazinium bromide with aqueous sodium hydroxide results in several products, including benzoic acid derivatives, indicating the reactivity of such compounds in alkaline conditions .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various reagents and conditions. For example, the synthesis of 2,4-dimethyl benzoic acid, a related compound, uses sodium hypochlorite as a substitute for chlorine in the chloroform reaction, with the study finding optimal conditions for the reaction . This suggests that the synthesis of our compound of interest might also be optimized through similar methods, although the specific conditions would likely differ due to the distinct chemical structures.

Molecular Structure Analysis

While the molecular structure of "Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt" is not analyzed in the provided papers, the study of p-(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)benzoic acid and its alkali metal salts through X-ray crystal structure studies shows that the molecular structure of benzoic acid derivatives can significantly influence their properties, such as magnetic susceptibility . This implies that the molecular structure of our compound would also be a critical factor in determining its physical and chemical properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt." However, they do provide examples of how benzoic acid derivatives react under certain conditions. For instance, the reaction of 1,1-dimethyl-1-phenacylhydrazinium bromide with aqueous sodium hydroxide leads to a complex mixture of products, suggesting that benzoic acid derivatives can undergo various transformations in the presence of bases .

Physical and Chemical Properties Analysis

The conductance studies of aqueous solutions of sodium salts of selected benzoic acid derivatives provide valuable data on the physical properties such as electrical conductivities, ionic association constants, and limiting molar conductivity . These properties are influenced by temperature, concentration, and the presence of hydrolysis. Such studies indicate that the physical and chemical properties of our compound would also be subject to similar influences and could be studied using comparable methodologies.

Scientific Research Applications

Organometallic Chemistry and Anti-Cancer Applications

An azo dye variant of benzoic acid, specifically methyl red, which possesses carboxylato and azo functional groups, has been used in the synthesis of a cyclometalated Ru(III) complex. This complex, when treated with nitric oxide, forms an organometallic ruthenium nitrosyl complex with notable anti-proliferation activity against various human and mouse cancer cell lines, demonstrating its potential in cancer research and treatment (Kumar et al., 2017).

Azo Dye Synthesis and Solvatochromic Behavior

Sodium 2-(4-{2-(4-(dimethylamino)phenyl)-1-diazenyl}benzoylamino)acetate, a derivative of benzoic acid, has been utilized in the synthesis of novel 4-arylidene-5(4H)-oxazolone azo dyes. The solvatochromic behavior of these dyes in various solvents was evaluated, indicating applications in material sciences and possibly in the development of sensors or indicators (Fozooni et al., 2008).

Anion Recognition and Selectivity

Commercially available 4-(N,N-dimethylamino)benzoic acid has been directly applied for anion recognition in specific chemical environments. This compound demonstrated significant affinity and selectivity towards divalent anions like HPO42- and SO42-, highlighting its potential in selective chemical sensing and environmental monitoring applications (Hou & Kobiro, 2006).

Photodegradation and Environmental Applications

The photodegradation kinetics and color removal of a variant of benzoic acid, specifically 2-(4-hydroxyphenylazo)benzoic acid, has been studied under advanced oxidation processes. This research is pivotal in environmental sciences, particularly in the treatment and removal of dye pollutants from wastewater (Karaman & Baltaci, 2021).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPCYMJCJNRQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

493-52-7 (Parent)
Record name Methyl Red sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4061208
Record name Methyl Red sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-brown powder; [Acros Organics MSDS]
Record name Methyl red sodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21145
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt

CAS RN

845-10-3
Record name Methyl Red sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl Red sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(p-(dimethylamino)phenylazo)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL RED SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311GZ0QHWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.